tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate
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Overview
Description
Tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a tetrahydropyridine ring
Preparation Methods
The synthesis of tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the tetrahydropyridine ring and the attachment of the tert-butyl ester group. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and tetrahydropyridine-containing molecules. Compared to these compounds, tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for research .
Properties
IUPAC Name |
tert-butyl 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)26-19(24)23-11-9-15(10-12-23)18-13-17(21-22-18)14-5-7-16(25-4)8-6-14/h5-8,13,15H,9-12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLZSYJLIJMGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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